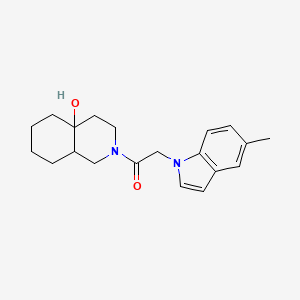![molecular formula C16H10BrN3S B11143230 2-(4-Bromophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B11143230.png)
2-(4-Bromophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOLE is a heterocyclic compound that contains a triazole and thiazole ring fused together. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-BROMOPHENYL)-6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(4-BROMOPHENYL)-6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOLE can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(4-BROMOPHENYL)-6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOLE can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain a fused heterocyclic system and exhibit similar biological activities.
Thiazolo[3,2-a]benzimidazoles: These compounds have a similar structure and are known for their diverse biological activities.
1,2,3-Triazoles: These compounds are widely studied for their pharmacological potentials and share some structural similarities with the triazole ring in the target compound.
The uniqueness of 2-(4-BROMOPHENYL)-6-PHENYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOLE lies in its specific substitution pattern and the combination of the triazole and thiazole rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrN3S |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H10BrN3S/c17-13-8-6-12(7-9-13)15-18-16-20(19-15)14(10-21-16)11-4-2-1-3-5-11/h1-10H |
InChI Key |
XEANNIMCROFSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11143148.png)
![2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11143155.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11143157.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11143158.png)
![5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11143161.png)
![(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11143162.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11143173.png)
methanone](/img/structure/B11143183.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11143189.png)
![1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143196.png)
methanone](/img/structure/B11143206.png)

![4-[[2-[3-(4-Chlorophenyl)-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B11143229.png)
